molecular formula C12H9Cl B015942 2-Chlorobiphenyl CAS No. 2051-60-7

2-Chlorobiphenyl

Cat. No. B015942
CAS RN: 2051-60-7
M. Wt: 188.65 g/mol
InChI Key: LAXBNTIAOJWAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03941821

Procedure details

When ethyl oxalyl chloride in the above example is replaced with methyl oxalyl chloride, propyl oxalyl chloride, i-propyl oxalyl chloride, t-butyl oxalyl chloride, or benzyl oxalyl chloride then the product obtained is methyl 2'-chloro-4-biphenylylglyoxylate, propyl 2'-chloro-4-biphenylylglyoxylate, i-propyl 2'-chloro-4-biphenylylglyoxoylate, t-butyl 2'-chloro-4-biphenylylglyoxylate, or benzyl 2'-chloro-4-biphenylylglyoxylate.
[Compound]
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
propyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
i-propyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
t-butyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
benzyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
methyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
propyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
t-butyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11](C(=O)C(OC)=O)=[CH:10][CH:9]=1.ClC1C=CC=CC=1C1C=CC(C(=O)C(OCCC)=O)=CC=1.ClC1C=CC=CC=1C1C=CC(C(=O)C(OC(C)(C)C)=O)=CC=1.ClC1C=CC=CC=1C1C=CC(C(=O)C(OCC2C=CC=CC=2)=O)=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
benzyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC1=CC=CC=C1)=O
Step Three
Name
methyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
propyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
i-propyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
t-butyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
benzyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
methyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OC)=O
Step Nine
Name
propyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OCCC)=O
Step Ten
Name
t-butyl 2'-chloro-4-biphenylylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)C(C(=O)OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.